DAT Inhibition Potency Defines α-PVP as the Optimal Reference Agent for Potency Calibration
In a head-to-head SAR study, α-PVP (n-propyl side chain) inhibited the dopamine transporter (DAT) with an IC50 of 17.5 nM in rat brain synaptosomes. Truncating the side chain to an ethyl (α-PBP analog 10) reduced potency 3.6-fold to 63.3 nM, while further truncation to a methyl (α-PPP analog 9) slashed potency 11.2-fold to 196.7 nM. Extending the side chain to an n-butyl group (α-PHP analog 12) provided only a marginal gain (IC50: 11.6 nM), indicating that α-PVP occupies a potent, central position for benchmarking both more and less potent analogs [1]. This established rank order (α-PHP ≥ α-PVP > α-PBP > α-PPP) is essential for calibrating new compounds in SAR investigations.
| Evidence Dimension | DAT Uptake Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 17.5 nM (±1.7) |
| Comparator Or Baseline | α-PPP analog 9: 196.7 nM; α-PBP analog 10: 63.3 nM; α-PHP analog 12: 11.6 nM |
| Quantified Difference | α-PVP is 11.2x more potent than α-PPP analog, 3.6x more potent than α-PBP analog, and 1.5x less potent than α-PHP analog |
| Conditions | Rat caudate synaptosomes; [3H]dopamine uptake inhibition |
Why This Matters
For procurement, this confirms that α-PVP is not interchangeable with its nearest homologs; selecting an α-PPP standard would require a >10-fold concentration adjustment to achieve equivalent in vitro effects, fundamentally altering experimental design.
- [1] Kolanos, R., Sakloth, F., Jain, A. D., Partilla, J. S., Baumann, M. H., & Glennon, R. A. (2015). Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. ACS Chemical Neuroscience, 6(10), 1726-1731. View Source
